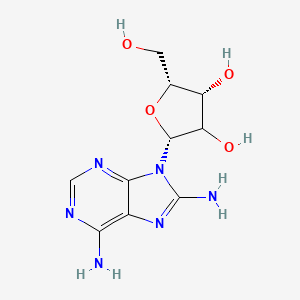

8-Amionadenosine

Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs are a class of synthetic compounds that mimic natural nucleosides, the building blocks of DNA and RNA. These analogs can interfere with various cellular processes, including nucleic acid synthesis, leading to their widespread use as therapeutic agents, especially in cancer and virology. researchgate.net 8-Aminoadenosine (B15950) fits within this class as an RNA-directed nucleoside analog. medchemexpress.comnih.govresearchgate.net Unlike DNA-directed analogs such as fludarabine (B1672870) and cladribine, which have shown limited efficacy against certain cancers like multiple myeloma, 8-aminoadenosine and its counterpart, 8-chloroadenosine, target RNA synthesis. aacrjournals.org

The key to 8-aminoadenosine's activity lies in its metabolic conversion within the cell to its triphosphate form, 8-aminoadenosine triphosphate (8-amino-ATP). nih.govnih.gov This conversion is facilitated by the enzyme adenosine (B11128) kinase. medchemexpress.comaacrjournals.org Once formed, 8-amino-ATP acts as a competitive inhibitor and a fraudulent substrate in several crucial cellular pathways.

Historical Perspectives and Initial Research Findings

The exploration of 8-substituted adenosine analogs, including 8-aminoadenosine, stemmed from the search for novel therapeutic agents. Early investigations hypothesized that the cytotoxic effects of compounds like 8-amino cyclic AMP were likely due to its metabolite, 8-aminoadenosine. aacrjournals.org This led to dedicated studies on the direct effects of 8-aminoadenosine.

Initial research in various cancer cell lines, including multiple myeloma and breast cancer, revealed the potent cytotoxic nature of 8-aminoadenosine. nih.govaacrjournals.org A pivotal discovery was that its cytotoxicity is dependent on its phosphorylation to 8-amino-ATP. aacrjournals.org Early studies also elucidated its primary mechanisms of action: the inhibition of both RNA and DNA synthesis, a characteristic that distinguishes it from some other adenosine analogs like 8-chloroadenosine, which primarily inhibits RNA synthesis. researchgate.netaacrjournals.org Furthermore, these initial findings highlighted a significant decrease in intracellular ATP levels following treatment with 8-aminoadenosine, pointing to a profound impact on cellular bioenergetics. nih.govaacrjournals.org

Overview of Current Research Significance

Current research continues to unravel the complex and multifaceted mechanisms of 8-aminoadenosine, solidifying its significance as a research tool and a potential therapeutic candidate. A major focus of contemporary studies is its role as a transcription inhibitor. nih.govnih.gov Research has demonstrated that 8-aminoadenosine disrupts transcription through at least four distinct mechanisms:

Depletion of the Intracellular ATP Pool: The conversion of 8-aminoadenosine to 8-amino-ATP consumes cellular ATP, leading to a rapid decline in the available energy currency for essential processes, including RNA synthesis. nih.govnih.gov

Inhibition of RNA Polymerase II: 8-aminoadenosine treatment leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, an essential step for its activation. nih.govnih.gov This may be due to a lack of ATP as a phosphate (B84403) donor or competitive inhibition by 8-amino-ATP. nih.govnih.gov

RNA Chain Termination: 8-amino-ATP can be incorporated into nascent RNA transcripts by RNA polymerase II. nih.govnih.gov This incorporation, primarily at the 3'-end, results in the termination of transcription. nih.gov

Inhibition of Polyadenylation: 8-amino-ATP can also inhibit the addition of the poly(A) tail to mRNA molecules, a critical step for mRNA stability and translation. nih.gov

These mechanisms collectively contribute to a profound inhibition of RNA synthesis. nih.gov For instance, treatment with 10 μM 8-amino-adenosine can inhibit RNA synthesis by 94% within 4 hours. nih.govaacrjournals.org

Beyond its role as a transcription inhibitor, current research is exploring the potential of 8-aminoadenosine as a radiosensitizing agent for solid tumors and its ability to induce cell death through p53-independent pathways. nih.govnih.govoup.com This is particularly relevant for cancers with mutated or non-functional p53, which are often resistant to conventional therapies. nih.gov Furthermore, derivatives of 8-aminoadenosine are being investigated as inhibitors of human concentrative nucleoside transporter 2 (hCNT2), which could have implications for managing conditions related to dietary purine (B94841) absorption. nih.govacs.org

The ongoing investigation into the diverse biological effects of 8-aminoadenosine continues to provide valuable insights into fundamental cellular processes and holds promise for the development of novel therapeutic strategies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N6O4 |

|---|---|

Molecular Weight |

282.26 g/mol |

IUPAC Name |

(2R,4R,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5+,6?,9-/m1/s1 |

InChI Key |

DVGWFQILDUEEGX-ACJOCUEISA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3C([C@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Metabolism and Bioactivation of 8 Aminoadenosine

Adenosine (B11128) Kinase-Dependent Phosphorylation to 8-Aminoadenosine (B15950) Triphosphate (8-NH2-ATP)

The bioactivation of 8-aminoadenosine is initiated by its phosphorylation, a reaction catalyzed by adenosine kinase. aacrjournals.orgaacrjournals.orgaacrjournals.org This enzymatic conversion is a crucial step, as the cytotoxic effects of 8-aminoadenosine are dependent on its transformation into the active triphosphate metabolite, 8-aminoadenosine triphosphate (8-NH2-ATP). aacrjournals.orgaacrjournals.orgnih.gov The requirement of adenosine kinase for this process is highlighted by the observation that cell lines deficient in this enzyme exhibit resistance to 8-aminoadenosine. aacrjournals.org This initial phosphorylation to a monophosphate is followed by subsequent enzymatic steps that ultimately yield the triphosphate form. aacrjournals.org The efficient phosphorylation of 8-aminoadenosine to 8-NH2-ATP is a key factor in its potent biological activity. aacrjournals.org

Intracellular Accumulation Dynamics of 8-Aminoadenosine Triphosphate

Following its enzymatic synthesis, 8-NH2-ATP accumulates to remarkably high levels within cells. aacrjournals.orgashpublications.orgnih.gov In various cancer cell lines, intracellular concentrations of 8-NH2-ATP can reach the millimolar range, with levels reported to be as high as approximately 6 mM to over 7 mmol/L. aacrjournals.orgresearchgate.netresearchgate.net This accumulation is both time- and dose-dependent. aacrjournals.orgnih.gov For instance, in MM.1S multiple myeloma cells incubated with 10 μmol/L of 8-aminoadenosine, the concentration of 8-NH2-ATP increased for up to 6 hours, reaching over 8,000 μmol/L before declining, likely due to ensuing cell death. aacrjournals.org Similarly, in K562 chronic myelogenous leukemia cells, a 4-hour incubation with 10 μM 8-aminoadenosine resulted in an 8-amino-ATP concentration of approximately 5 mM. nih.gov This substantial accumulation of the analog triphosphate is a distinguishing feature of 8-aminoadenosine's metabolism.

The accumulation of 8-NH2-ATP is significantly higher—reportedly 38-fold greater—than that of 8-chloro-adenosine triphosphate (8-chloro-ATP) in myeloma cells. aacrjournals.orgresearchgate.netnih.gov This differential accumulation contributes to the greater potency of 8-aminoadenosine. aacrjournals.orgresearchgate.net

Influence on Endogenous Nucleotide Pools, including ATP Depletion

A direct and critical consequence of the extensive accumulation of 8-NH2-ATP is a significant and progressive depletion of the endogenous pool of adenosine triphosphate (ATP). aacrjournals.orgaacrjournals.orgaacrjournals.orgashpublications.orgnih.govresearchgate.netnih.govnih.govoup.comnih.govresearchgate.net This decline in intracellular ATP is observed in parallel with the increase in 8-NH2-ATP levels and is a key component of 8-aminoadenosine's mechanism of action. aacrjournals.orgnih.govnih.gov

The reduction in the ATP pool is time-dependent. For example, after 6 hours of treatment with 10 μM 8-aminoadenosine, the intracellular ATP level can be reduced to less than 20% of the initial amount. nih.gov In some cases, prolonged incubation (12 hours) can lead to a near-complete depletion of endogenous ATP. aacrjournals.org This ATP depletion is not only a consequence of the metabolic conversion of 8-aminoadenosine but also contributes to the inhibition of essential cellular processes that are dependent on ATP, such as RNA synthesis. nih.govnih.govnih.gov The depletion of ATP, in conjunction with the high levels of 8-NH2-ATP, creates a profound disruption of cellular energy homeostasis. aacrjournals.org In some cell lines, the depletion extends to other nucleotide pools, such as UTP. ashpublications.orgresearchgate.net

| Cell Line | 8-Aminoadenosine Concentration (μM) | Incubation Time (hours) | Effect on 8-NH2-ATP Levels | Effect on Endogenous ATP Levels | Effect on RNA Synthesis |

|---|---|---|---|---|---|

| Myeloma Cells | 10 | 6 | Accumulation to >3 mM | Reduced to <20% of initial level | Significant Inhibition |

| MM.1S | 10 | 6 | Reached >8,000 µmol/L | Approached 0% of control by 12 hours | Inhibited |

| K562 | 10 | 4 | Accumulated to ~5 mM | >95% decline | Dose-dependent decrease |

| MCL Cell Lines | 3 | 24 | Dose-dependent accumulation | Substantially depleted | Inhibited |

Analog Specificity in Metabolic Conversion

The metabolic conversion of 8-aminoadenosine appears to be a favored process over the synthesis of endogenous ATP, as evidenced by the dramatic decrease in ATP levels in the presence of high 8-NH2-ATP formation. aacrjournals.org The cytotoxic effects of 8-aminoadenosine are intrinsically linked to its phosphorylation to 8-NH2-ATP. aacrjournals.org This contrasts with other nucleoside analogs, where the extent of phosphorylation and subsequent effects on cellular phosphorylation status can differ. aacrjournals.org The unique impact of 8-aminoadenosine on the phosphorylation of key signaling proteins is not solely attributable to the depletion of ATP, suggesting a distinct mechanism of action for this particular analog. aacrjournals.orgnih.gov

Molecular Mechanisms of Action of 8 Aminoadenosine

Transcriptional and RNA Synthesis Inhibition Mechanisms

The primary mode of action of 8-Aminoadenosine (B15950) is the inhibition of transcription, a process it achieves through several distinct and synergistic mechanisms. nih.govaacrjournals.org These mechanisms collectively lead to a profound suppression of RNA synthesis within the cell.

Treatment with 8-Aminoadenosine leads to a significant and global inhibition of RNA synthesis. nih.govnih.govfrontiersin.org This effect is a direct consequence of the intracellular accumulation of its active metabolite, 8-amino-ATP. nih.govaacrjournals.orgnih.gov Studies have demonstrated that a 4-hour incubation with 10 μmol/L of 8-Aminoadenosine can lead to the accumulation of over 7 mmol/L of 8-amino-ATP in multiple myeloma (MM) cells. aacrjournals.orgnih.gov This accumulation is accompanied by a substantial decrease in both RNA and DNA synthesis. aacrjournals.orgnih.gov The inhibition of RNA synthesis is a key factor in the cytotoxic effects of 8-Aminoadenosine. aacrjournals.orgoup.com

8-amino-ATP, the active form of 8-Aminoadenosine, acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) in the process of mRNA synthesis. nih.govaacrjournals.orgnih.gov Due to its structural similarity to ATP, 8-amino-ATP can vie for the active site of RNA polymerase II, the enzyme responsible for transcribing DNA into mRNA. nih.govashpublications.org

In vitro transcription assays have provided direct evidence for this competitive mechanism. nih.govresearchgate.net These experiments show that 8-amino-ATP competes with the natural substrate, ATP, for incorporation into the nascent mRNA chain. nih.govaacrjournals.org This competition effectively reduces the rate of mRNA synthesis. The decline in the intracellular ATP pool caused by the accumulation of 8-amino-ATP further exacerbates this effect, as there is less substrate available for the synthesis of both the mRNA body and the poly(A) tail. nih.govnih.gov

A critical aspect of 8-Aminoadenosine's mechanism is the incorporation of its triphosphate metabolite, 8-amino-ATP, into the growing RNA strand, which subsequently leads to the termination of transcription. nih.govaacrjournals.orgnih.gov Research has shown that 8-amino-ATP is a substrate for RNA polymerase II and can be incorporated into the nascent RNA chain in a dose-dependent manner. nih.gov

Crucially, over 90% of the incorporated 8-amino-ATP is found at the 3'-terminal position of the RNA transcript. nih.gov This indicates that once 8-amino-ATP is added to the chain, further elongation by RNA polymerase II is halted, resulting in premature chain termination. nih.govaacrjournals.org This mechanism has significant consequences for the cell, as it prevents the synthesis of full-length, functional mRNA molecules. nih.gov

8-Aminoadenosine treatment leads to a significant decrease in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. nih.govaacrjournals.orgaacrjournals.org The phosphorylation of serine residues (specifically Serine-2 and Serine-5) on the CTD is a crucial regulatory step for the initiation and elongation phases of transcription. nih.govaacrjournals.orgaacrjournals.org This process is mediated by cyclin-dependent kinases (CDKs) such as CDK7 and CDK9. nih.govaacrjournals.org

The observed decline in CTD phosphorylation in cells treated with 8-Aminoadenosine suggests that the activity of RNA polymerase II is impaired, preventing transcription from proceeding efficiently. nih.govaacrjournals.org This effect may be due to a lack of ATP to serve as a phosphate (B84403) donor for the CDKs or through competitive inhibition of CDK7 and CDK9 by 8-amino-ATP. nih.govnih.gov Immunoblot analysis has confirmed a decrease in phosphorylation at both Serine-2 and Serine-5 of the RNA polymerase II CTD following treatment with 8-Aminoadenosine. nih.govresearchgate.net

| Treatment | Effect on RNA Polymerase II CTD Phosphorylation | Affected Serine Residues | Mediating Kinases | Reference |

|---|---|---|---|---|

| 8-Aminoadenosine | Decreased Phosphorylation | Serine-2 and Serine-5 | CDK7 and CDK9 (potential inhibition) | nih.govaacrjournals.orgaacrjournals.orgresearchgate.net |

| DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) | Decreased Phosphorylation (Positive Control) | Serine-2 | CDK9 (Inhibitor) | nih.gov |

| Flavopiridol | Decreased Phosphorylation (Positive Control) | Not specified | CDK9 (Inhibitor) | nih.gov |

The process of polyadenylation, the addition of a poly(A) tail to the 3' end of pre-mRNA, is another target of 8-amino-ATP. sigmaaldrich.comaacrjournals.orgmdpi.com This tail is crucial for mRNA stability, nuclear export, and translation. In vitro assays using both yeast and mammalian poly(A) polymerase have demonstrated that 8-amino-ATP can act as a substrate for this enzyme. nih.govaacrjournals.org

However, once 8-amino-ATP is incorporated into the poly(A) tail, it inhibits further extension of the tail. nih.gov In a cellular context, 8-amino-ATP likely competes with ATP for poly(A) polymerase, leading to a dose-dependent decrease in the length of the poly(A) tail. nih.govaacrjournals.org This inhibition of polyadenylation provides an additional mechanism by which 8-Aminoadenosine disrupts transcription and the production of functional mRNA. nih.govaacrjournals.org

The inhibitory effects of 8-Aminoadenosine on transcription have a particularly significant impact on mRNAs with short half-lives. nih.govmdpi.com Many of these short-lived transcripts encode for proteins that are critical for cell survival and proliferation, including oncogenes. mdpi.comresearchgate.net

By impeding transcription, 8-Aminoadenosine causes a rapid depletion of these essential transcripts. nih.gov For example, the mRNA for BCR-ABL, an oncogene associated with chronic myeloid leukemia, has a half-life of approximately two hours. nih.gov Inhibition of RNA synthesis by 8-Aminoadenosine leads to a decline in BCR-ABL mRNA levels, consequently reducing the amount of the oncoprotein. nih.gov This selective impact on short-lived transcripts contributes to the compound's cytotoxic effects on cancer cells that are dependent on these proteins for their survival. nih.govmdpi.com

Cellular Signaling Pathway Modulation

8-Aminoadenosine exerts its biological effects through the significant modulation of key cellular signaling pathways that are crucial for cell growth, proliferation, and survival. Its action is characterized by the widespread dephosphorylation of critical signaling proteins, a novel effect for a nucleoside analogue. aacrjournals.org

Inhibition of Akt/mTOR Signaling Pathway

8-Aminoadenosine has been identified as a potent inhibitor of the Akt/mTOR signaling pathway, a central regulator of cell proliferation, growth, and survival. nih.govmedchemexpress.commedchemexpress.com In preclinical models of mantle cell lymphoma (MCL), treatment with 8-Aminoadenosine led to a significant decrease in the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov This inhibitory effect on the Akt/mTOR pathway was observed in four different MCL cell lines, where treatment impaired pathway signaling within 5 hours, often before a reduction in total protein levels was evident. nih.govresearchgate.net

The mechanism of this inhibition is linked to the intracellular accumulation of 8-Aminoadenosine's active metabolite, 8-amino-adenosine triphosphate (8-NH2-ATP). nih.gov This accumulation is associated with the loss of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). nih.govnih.gov The dephosphorylation of these key kinases disrupts the entire signaling cascade. nih.gov Given that Akt is an upstream activator of mTOR, the inhibition of Akt phosphorylation directly contributes to the reduced activity of mTOR. nih.govnih.gov This disruption of the Akt/mTOR pathway is a key component of 8-Aminoadenosine's cytotoxic effects in cancer cells. nih.govmedchemexpress.com

| Cell Line | Treatment Concentration | Time Point | Effect on Phosphorylation | Reference |

| Mantle Cell Lymphoma (JeKo, Mino, SP-53, Granta 519) | 3µM | 5 and 17 hours | Decrease in p-Akt and p-mTOR | researchgate.net |

| Multiple Myeloma (MM.1S) | 10 µmol/L | Multiple time points | Decrease in p-Akt | aacrjournals.org |

| Breast Cancer (BT-474, MCF-7) | Not Specified | 6 hours | Loss of AKT phosphorylation | aacrjournals.org |

Effects on p38 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

A notable effect of 8-Aminoadenosine is the dramatic and rapid loss of phosphorylation of p38 mitogen-activated protein kinase (MAPK). aacrjournals.orgnih.gov This effect has been observed in multiple myeloma cell lines, where treatment with 8-Aminoadenosine leads to a significant decrease in phosphorylated p38 MAPK without altering the total protein levels of the kinase. aacrjournals.orgresearchgate.net The dephosphorylation of p38 MAPK occurs relatively quickly, within 30 to 120 minutes of exposure to the compound. ashpublications.org

This effect appears to be a unique characteristic of 8-Aminoadenosine among nucleoside analogues. aacrjournals.orgnih.gov For instance, the related compound 8-Cl-Ado did not produce the same dephosphorylation of p38 MAPK. aacrjournals.org The reduction in p38 MAPK phosphorylation is not a secondary effect of depleted cellular ATP levels, as cells depleted of ATP through other means did not show a similar decrease in p38 phosphorylation. aacrjournals.orgnih.gov This suggests a more direct or specific mechanism of action on the signaling pathway. aacrjournals.org The loss of p38 MAPK signaling is considered a critical step in the induction of apoptosis by 8-Aminoadenosine. aacrjournals.orgashpublications.org

| Cell Line | Treatment Concentration | Time Point | Effect on p38 MAPK Phosphorylation | Reference |

| Multiple Myeloma (MM.1S) | 10 µmol/L | 30-120 minutes | Dramatic loss of phosphorylation | aacrjournals.orgashpublications.org |

| Mantle Cell Lymphoma (JeKo) | 3µM | 5 and 17 hours | Decrease in phosphorylation | nih.govashpublications.org |

Effects on Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

Similar to its effect on p38 MAPK, 8-Aminoadenosine induces a significant loss of phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another key component of the MAPK signaling pathway. aacrjournals.orgnih.govresearchgate.net This dephosphorylation occurs rapidly upon treatment and is not accompanied by a change in the total amount of ERK1/2 protein. aacrjournals.org This effect has been documented in both multiple myeloma and mantle cell lymphoma cell lines. aacrjournals.orgnih.gov

The inhibition of ERK1/2 phosphorylation disrupts a critical pathway for cell growth and survival. aacrjournals.org The active metabolite, 8-NH2-ATP, has been shown to be a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases that directly phosphorylate and activate ERK1/2. aacrjournals.org In vitro kinase assays demonstrated that 8-NH2-ATP could completely inhibit MEK1 and MEK2 activity. aacrjournals.org This direct inhibition of upstream activators provides a clear mechanism for the observed loss of ERK1/2 phosphorylation in treated cells. aacrjournals.org

| Cell Line | Treatment Concentration | Time Point | Effect on ERK1/2 Phosphorylation | Reference |

| Multiple Myeloma (MM.1S) | 10 µmol/L | 30-120 minutes | Dramatic loss of phosphorylation | aacrjournals.orgashpublications.org |

| Breast Cancer (BT-474, MCF-7) | Not Specified | Within 6 hours | Dramatic loss of phosphorylation | aacrjournals.org |

| Mantle Cell Lymphoma (4 cell lines) | 3µM | 5 hours | Loss of phosphorylation | nih.gov |

Downregulation of Downstream Signaling Targets (e.g., Cyclin D1, 4E-BP1, S6)

The inhibition of the Akt/mTOR and ERK signaling pathways by 8-Aminoadenosine leads to the downregulation of several key downstream targets that are critical for cell cycle progression and protein synthesis. nih.govresearchgate.net In mantle cell lymphoma cell lines, treatment with 8-Aminoadenosine resulted in a time-dependent decrease in the levels of Cyclin D1. nih.govresearchgate.net Cyclin D1 is a crucial regulator of the G1/S transition in the cell cycle, and its translation is dependent on mTOR-mediated signaling. nih.govoncotarget.com

Furthermore, 8-Aminoadenosine treatment causes a loss of phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6, both of which are downstream effectors of the mTOR pathway. nih.govnih.gov The dephosphorylation of 4E-BP1 and S6 leads to an inhibition of protein synthesis. nih.govoncotarget.com This was confirmed by reduced rates of global translation as measured by leucine (B10760876) incorporation in treated cells. nih.gov The downregulation of these targets demonstrates the functional consequence of the upstream inhibition of the Akt/mTOR pathway. nih.govresearchgate.net

| Downstream Target | Effect of 8-Aminoadenosine | Cell Line Model | Reference |

| Cyclin D1 | Time-dependent decrease in protein levels | Mantle Cell Lymphoma (JeKo, Granta 519) | nih.govresearchgate.net |

| 4E-BP1 | Loss of phosphorylation | Mantle Cell Lymphoma (4 cell lines) | nih.govnih.govresearchgate.net |

| S6 | Loss of phosphorylation | Mantle Cell Lymphoma (4 cell lines) | nih.govnih.govresearchgate.net |

Potential Influence on Specific Regulatory Protein Kinases and Phosphatases (e.g., Protein Phosphatase 2A)

The widespread dephosphorylation of signaling proteins induced by 8-Aminoadenosine suggests that it may influence the activity of cellular phosphatases. aacrjournals.orgnih.gov Preliminary data indicates that the activity of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase, may be affected by 8-Aminoadenosine. aacrjournals.orgnih.gov The dephosphorylation of key signaling molecules like Akt, p38, and ERK1/2 is not solely attributable to the inhibition of their respective upstream kinases. aacrjournals.org An alternative or complementary mechanism is the activation of a phosphatase that removes the phosphate groups from these proteins. aacrjournals.org While the exact mechanism of how 8-Aminoadenosine might influence PP2A is not fully elucidated, this potential interaction points to a broader impact on the cellular phosphorylation-dephosphorylation balance. aacrjournals.orgnih.govplos.org

Bioenergetic System Impact

8-Aminoadenosine significantly impacts the bioenergetic system of cells, primarily through the depletion of endogenous adenosine triphosphate (ATP) pools. aacrjournals.orgnih.gov This effect is a direct consequence of the compound's metabolism. 8-Aminoadenosine is phosphorylated to its triphosphate form, 8-amino-ATP (8-NH2-ATP), and this process appears to be favored over the natural production of ATP. aacrjournals.org This leads to a substantial accumulation of 8-NH2-ATP within the cell, with a corresponding and significant reduction in the levels of endogenous ATP. aacrjournals.orgnih.gov

| Parameter | Effect of 8-Aminoadenosine | Cell Line Model | Reference |

| Endogenous ATP Levels | Significant reduction | Multiple Myeloma | aacrjournals.orgaacrjournals.orgnih.gov |

| 8-NH2-ATP Levels | High intracellular accumulation | Multiple Myeloma, Mantle Cell Lymphoma | nih.govaacrjournals.org |

| RNA and DNA Synthesis | Profound inhibition | Multiple Myeloma | aacrjournals.org |

| Glucose Consumption | Reduction | Multiple Myeloma (MM.1S) | researchgate.net |

Reduction of Glucose Consumption and Modulation of Glucose Transporters (GLUT1, GLUT4)

8-Aminoadenosine has been shown to significantly reduce glucose consumption in cancer cells. medchemexpress.com This effect is linked to its ability to modulate the expression and localization of key glucose transporters, namely GLUT1 and GLUT4. nih.govresearchgate.net

In multiple myeloma (MM) cell lines, treatment with 8-aminoadenosine leads to a time-dependent decrease in the expression of GLUT1. medchemexpress.comresearchgate.net Furthermore, a down-regulation of both GLUT1 and GLUT4 is observed with prolonged exposure. medchemexpress.com The reduction in glucose uptake is not only due to decreased protein levels of these transporters but also due to changes in their subcellular localization. 8-aminoadenosine can induce the translocation of GLUT4, a key glucose transporter, which is associated with the decline in glucose consumption. researchgate.netgoogle.com The rapid and significant inhibition of glucose uptake, which occurs even with modest initial changes in GLUT1 protein levels, suggests that the regulation of transporter trafficking is a crucial early event in the action of 8-aminoadenosine. researchgate.net

| Cell Line | Treatment | Effect on Glucose Consumption | Effect on Glucose Transporters |

| MM.1S | 8-aminoadenosine (3 μM; 5 h) | 50% reduction | Time-dependent decrease in GLUT1 expression. At 24h, downregulation of both GLUT1 and GLUT4. medchemexpress.com |

Correlation between ATP Decline and RNA Synthesis Inhibition

A hallmark of 8-aminoadenosine's mechanism of action is the simultaneous reduction of intracellular ATP levels and the inhibition of RNA synthesis. nih.govnih.gov The compound is phosphorylated to 8-amino-ATP, which accumulates in cells and leads to a depletion of the endogenous ATP pool. nih.govaacrjournals.orgaacrjournals.org

This decline in ATP has a direct impact on transcription, as ATP is a necessary substrate for the synthesis of mRNA and its poly(A) tail. nih.govnih.gov A strong correlation has been established between the extent of ATP depletion and the level of RNA synthesis inhibition. nih.govnih.gov For instance, in one study, a 10 μM concentration of 8-aminoadenosine inhibited the ATP pool by 92% and RNA synthesis by 94% after 4 hours. nih.gov This suggests that the loss of ATP is a major contributor to the observed decrease in transcription. nih.gov

Furthermore, 8-amino-ATP acts as a competitive inhibitor for ATP in the process of transcription. nih.gov It can be incorporated into the nascent RNA chain, leading to premature termination of transcription. nih.govnih.gov The inhibition of polyadenylation by 8-amino-ATP provides an additional mechanism by which 8-aminoadenosine disrupts gene expression. nih.govaacrjournals.org

| Parameter | Effect of 8-Aminoadenosine (10 μM) | Effect of Actinomycin D |

| RNA Synthesis Inhibition | 92% | 86% |

| Remaining Intracellular ATP | 26% | Similar to control |

| Caspase-8 and -10 Activation | 3- to 4-fold higher than Actinomycin D | - |

| Caspase-9, -6, and -3 Activation | 2.5- to 3.5-fold higher than Actinomycin D | - |

Data from a study comparing the effects of 8-aminoadenosine and Actinomycin D after 6 hours of treatment. aacrjournals.org

Effects on Oxidative Phosphorylation

The depletion of the cellular ATP pool by 8-aminoadenosine points to its impact on cellular bioenergetics, including oxidative phosphorylation. aacrjournals.org Studies using inhibitors of the electron transport chain, such as antimycin A, have shown that a decrease in ATP levels through the inhibition of oxidative phosphorylation leads to significant activation of caspases, key mediators of apoptosis. aacrjournals.org The cell death induced by 8-aminoadenosine mirrors the effects of this bioenergetic decline. aacrjournals.org

While some sources suggest that 8-aminoadenosine can be used to study the mitochondrial membrane potential, a critical aspect of oxidative phosphorylation, by increasing the permeability of mitochondrial membranes and the rate of electron transport, other studies indicate that 8-aminoadenosine treatment leads to a loss of mitochondrial membrane potential, which is a common feature of apoptosis. nih.govbiosynth.com The cytotoxic effects of 8-aminoadenosine are associated with this dissipation of cellular bioenergy. aacrjournals.org

Cellular and Biological Activities of 8 Aminoadenosine in Research Models

Induction of Programmed Cell Death (Apoptosis)

8-Aminoadenosine (B15950) (8-NH2-Ado) is a purine (B94841) analogue that has demonstrated potent cytotoxic effects in various cancer cell lines by inducing programmed cell death, or apoptosis. aacrjournals.orgaacrjournals.orgnih.gov This process is characterized by a series of distinct morphological and biochemical events that lead to the orderly dismantling of the cell.

Caspase Activation and Substrate Cleavage

A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Research has shown that treatment with 8-Aminoadenosine leads to the activation of both initiator caspases, such as caspase-8 and caspase-9, and effector caspases. aacrjournals.org In multiple myeloma (MM) cell lines, the cleavage and activation of caspase-8 and caspase-9 were observed within 2 to 4 hours of treatment with 10 μmol/L 8-Aminoadenosine. aacrjournals.org

Once activated, effector caspases, like caspase-3, proceed to cleave a variety of cellular substrates, leading to the characteristic features of apoptosis. aacrjournals.org One such critical substrate is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspases is considered a hallmark of apoptosis. aacrjournals.org In MM.1S cells, significant PARP cleavage was detected as early as 2 hours after treatment with 8-Aminoadenosine, and this cleavage was complete by 12 hours. aacrjournals.org The pan-caspase inhibitor Z-VAD-FMK was shown to block this PARP cleavage, confirming the caspase-dependency of this process. aacrjournals.orgnih.gov Similarly, in MCF-7 breast cancer cells, 8-Aminoadenosine induced PARP cleavage, which was also blocked by a pan-caspase inhibitor. nih.govaacrjournals.org

The activation of caspases and subsequent cleavage of substrates like PARP are central to the apoptotic cell death induced by 8-Aminoadenosine in various cancer models. aacrjournals.orgaacrjournals.orgnih.gov

p53-Independent Cell Death Mechanisms

The tumor suppressor protein p53 is a critical regulator of apoptosis, and its inactivation is a common event in cancer development, often leading to chemotherapy resistance. nih.govoncotarget.com A significant finding in the study of 8-Aminoadenosine is its ability to induce apoptosis through pathways that are independent of the p53 status of the cancer cells. nih.govnih.gov

Studies have demonstrated that 8-Aminoadenosine is effective at inhibiting the growth and inducing cell death in breast cancer cell lines regardless of whether they express wild-type or mutant p53. nih.govnih.gov For instance, in MCF-7 cells, which have wild-type p53, 8-Aminoadenosine treatment did not lead to an increase in the protein levels of p53 or its transcriptional target, p21. nih.govaacrjournals.org Furthermore, the knockdown of functional p53 in these cells did not inhibit the apoptotic death induced by 8-Aminoadenosine. nih.govaacrjournals.org This indicates that the compound's cytotoxic effects are not reliant on the activation of the p53 pathway. nih.gov

This p53-independent mechanism of action makes 8-Aminoadenosine a potentially valuable therapeutic agent for treating cancers with non-functional p53, which are often resistant to conventional chemotherapies that rely on p53-mediated apoptosis. nih.govoncotarget.com

Changes in Mitochondrial Membrane Potential

The mitochondria play a crucial role in the regulation of apoptosis. A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). aacrjournals.orgaacrjournals.org Treatment with 8-Aminoadenosine has been shown to induce a decrease in the mitochondrial membrane potential in various cancer cell lines. aacrjournals.orgaacrjournals.orgashpublications.orgnih.gov

In multiple myeloma cell lines, exposure to 8-Aminoadenosine resulted in a measurable decrease in ΔΨm, indicating mitochondrial dysfunction. aacrjournals.orgaacrjournals.org This loss of mitochondrial integrity is a critical step that often precedes the activation of downstream caspases and the execution of apoptosis. Similarly, in all four mantle cell lymphoma (MCL) cell lines tested, 8-Aminoadenosine induced a time and dose-dependent loss of mitochondrial potential. nih.govashpublications.org This effect was also observed in primary MCL cells. nih.gov

The disruption of the mitochondrial membrane potential is a consistent finding in studies on the apoptotic effects of 8-Aminoadenosine, highlighting its role in triggering the intrinsic pathway of programmed cell death.

Inhibition of Cellular Proliferation

In addition to inducing apoptosis, 8-Aminoadenosine effectively inhibits the proliferation of various cancer cells. nih.govnih.govnih.gov This anti-proliferative activity has been observed in breast cancer, multiple myeloma, and mantle cell lymphoma cell lines. aacrjournals.orgnih.govnih.gov

In breast cancer cells, 8-Aminoadenosine was found to be more effective at inhibiting growth than conventional chemotherapeutic agents like gemcitabine (B846) and etoposide, irrespective of the cells' p53 status. nih.gov For mantle cell lymphoma (MCL) cell lines, 8-Aminoadenosine inhibited growth as demonstrated by a reduction in thymidine (B127349) incorporation, a measure of DNA synthesis. ashpublications.orgnih.gov The half-maximal inhibitory concentration (IC50) for growth inhibition in JeKo and Mino MCL cell lines was substantially lower than the concentration required to induce apoptosis, suggesting that the anti-proliferative effects may be reversible at lower concentrations. nih.govresearchgate.net

Induction of Autophagy

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can function as a survival mechanism under stress or as a form of programmed cell death. Research indicates that 8-Aminoadenosine can induce autophagy in certain cancer cell lines. nih.gov

In the MM.1S multiple myeloma cell line, treatment with 3 μM 8-Aminoadenosine led to the induction of autophagy. medchemexpress.com This was evidenced by the conversion of the microtubule-associated protein 1 light chain 3-I (LC3-I) to its membrane-bound form, LC3-II, which is a hallmark of autophagosome formation. researchgate.net The formation of LC3-II was detected by immunoblot analysis after 2.5 hours of treatment. researchgate.net

In the metastatic breast cancer cell line MDA-MB-231, which has mutant p53, treatment with 8-Aminoadenosine also led to an increase in LC3-II levels, suggesting an induction of autophagy. nih.govaacrjournals.org However, it is noteworthy that in these cells, the inhibition of autophagy did not block the cytotoxic effects of 8-Aminoadenosine, indicating that autophagy may be an accompanying response rather than the primary mechanism of cell death in this specific cell line. nih.gov

Inhibition of DNA Synthesis

8-Aminoadenosine has been shown to inhibit the synthesis of DNA in cancer cells, contributing to its cytotoxic effects. aacrjournals.orgnih.gov This inhibition is a consequence of the compound's metabolism within the cell.

Upon entering the cell, 8-Aminoadenosine is phosphorylated to its triphosphate form, 8-amino-ATP. aacrjournals.org The accumulation of 8-amino-ATP is accompanied by a decrease in the levels of endogenous ATP. aacrjournals.orgnih.gov This disruption of the nucleotide pool has a profound impact on nucleic acid synthesis.

Antiviral Activities in Model Systems

Purine nucleoside analogs were initially investigated for their potential as antiviral agents before their efficacy in cancer treatment was widely demonstrated. nih.govdrugbank.comscielo.org.za The compound 8-Aminoadenosine belongs to this class of molecules, which are designed to interfere with the synthesis of viral nucleic acids. researchgate.net Research into the antiviral properties of 8-Aminoadenosine and its derivatives has primarily focused on their ability to inhibit key viral enzymes, particularly reverse transcriptases of retroviruses, and their effects on the replication of other viruses like herpesviruses.

Studies have often utilized derivatives of 8-Aminoadenosine to enhance its activity. For instance, research on conjugates of 8-Aminoadenosine has been conducted to assess their inhibitory effects on viral enzymes. One area of investigation has been the inhibition of the Moloney murine leukaemia virus (M-MuLV) reverse transcriptase, an enzyme that shares functional similarities with the HIV-1 reverse transcriptase and is often used as a model in antiviral research. researchgate.netacs.org

In one such study, various N-tritylated phenylalanine derivatives were attached to 8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate. The resulting compounds were tested for their ability to inhibit the DNA polymerase function of the M-MuLV reverse transcriptase. The iodo-derivative, in particular, was found to be a highly potent inhibitor of the enzyme. researchgate.netacs.org Another study focused on similar conjugates with 8-(6-aminohexyl) amino-adenosine-5'-phosphate and found that coupling N-trityl-m-fluoro-DL-phenylalanine significantly increased the inhibitory activity against M-MuLV reverse transcriptase compared to the N-trityl amino acids alone. mdpi.com

Further investigation into such derivatives examined their activity against recombinant HIV-1 reverse transcriptase (RT) using in vitro colorimetric assays. ukzn.ac.za These studies provide specific inhibitory concentrations for these complex derivatives.

In contrast to the activity of its derivatives, research on closely related 8-azapurine (B62227) acyclic nucleotide analogs, where the carbon at position 8 is replaced by nitrogen, showed that the 8-substituted isomers were devoid of any significant antiviral activity against a panel of viruses including herpesviruses, Moloney murine sarcoma virus (MSV), and HIV. acs.org

The antiviral activity of a dibenzyl-8-aminoadenosine analog, VER-155008, has also been studied. This compound functions as an inhibitor of Hsp70 chaperones, which are cellular proteins that some viruses exploit for their replication. In models of Kaposi's Sarcoma-Associated Herpesvirus (KSHV), treatment with this inhibitor led to a significant reduction in the production of infectious virus particles, highlighting an indirect antiviral mechanism that disrupts the formation of viral replication compartments. plos.org

Research Findings on the Antiviral Activity of 8-Aminoadenosine Derivatives

| Virus Model | Compound | Assay/Model System | Key Findings | Reference |

|---|---|---|---|---|

| Moloney Murine Leukaemia Virus (M-MuLV) | N-trityl-p-iodo-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate | Reverse Transcriptase (RT) Inhibition Assay | IC₅₀ = 1 µM | researchgate.net |

| Moloney Murine Leukaemia Virus (M-MuLV) | N-trityl-p-nitro-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate | Reverse Transcriptase (RT) Inhibition Assay | IC₅₀ = 45 µM | researchgate.net |

| Moloney Murine Leukaemia Virus (M-MuLV) | N-trityl-p-fluoro-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate | Reverse Transcriptase (RT) Inhibition Assay | IC₅₀ = 65 µM | researchgate.net |

| Moloney Murine Leukaemia Virus (M-MuLV) | N-trityl-m-fluoro-DL-phenylalanine-8-(6-aminohexyl) amino-adenosine-5'-phosphate | Reverse Transcriptase (RT) Inhibition Assay | IC₅₀ = 5 µM | mdpi.com |

| Human Immunodeficiency Virus 1 (HIV-1) | N-trityl-para-fluoro-DL-phenylalanine-8-(6-aminohexyl)aminoadenosine-3′,5′-cyclic monophosphate | Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay | IC₅₀ = 29.2 µM | ukzn.ac.za |

| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | VER-155008 (a dibenzyl-8-aminoadenosine analog) | Infectious Virion Production Assay in TREx BCBL1-RTA cells | ~80% reduction in infectious progeny at 2.5 µM | plos.org |

Interactions of 8 Aminoadenosine with Specific Cellular Components

Nucleotide Metabolism Enzymes (e.g., Adenosine (B11128) Deaminase)

8-Aminoadenosine (B15950) and its phosphorylated forms interact with enzymes crucial for nucleotide homeostasis. Research suggests that its monophosphate metabolite, 8-Aminoadenosine 5'-monophosphate, can act as an inhibitor of enzymes involved in nucleotide metabolism, such as adenosine deaminase. ontosight.ai Adenosine deaminase is an enzyme that typically deaminates adenosine, converting it to inosine. The interaction with 8-Aminoadenosine is significant, as the compound's stability in a specific rotational conformation, known as the anti conformation, influences its recognition and processing by enzymes like adenosine deaminase. pnas.org The ability of adenosine deaminase to counteract the effects of related adenosine analogs highlights its role in metabolizing these compounds, which in turn influences their cellular concentration and cytotoxic potential. nih.gov

Human Concentrative Nucleoside Transporter 2 (hCNT2)

The entry of purine (B94841) nucleosides into cells is mediated by specific transporters, and the human Concentrative Nucleoside Transporter 2 (hCNT2) is a key transporter for purine nucleosides. nih.gov Research has identified 8-Aminoadenosine derivatives as a novel class of potent hCNT2 inhibitors. nih.govnih.gov This discovery stemmed from modifying adenosine, a natural substrate for hCNT2, to create inhibitory compounds. nih.govacs.org

Subsequent structure-activity relationship (SAR) studies led to the development of highly potent inhibitors. nih.gov These studies found that the N-H moiety within the substituent at the 8-position of the adenosine ring is critical for the compound's inhibitory activity against hCNT2. nih.gov The progression from a moderately active inhibitor to a highly potent one illustrates the targeted chemical modifications made to the 8-Aminoadenosine scaffold.

Table 1: Inhibitory Activity of 8-Aminoadenosine Derivatives on hCNT2 This interactive table summarizes the inhibitory concentrations (IC50) of key derivatives against the hCNT2 transporter.

| Compound | Description | hCNT2 IC50 (µM) | Source(s) |

|---|---|---|---|

| Compound 12 | An initial 8-aminoadenosine derivative | 52 ± 3.8 | nih.govnih.gov |

Glucose-6-Phosphate Dehydrogenase (G6PD) Mediated Resistance Mechanisms

Cellular resistance to the cytotoxic effects of 8-Aminoadenosine has been linked to the expression levels of Glucose-6-Phosphate Dehydrogenase (G6PD). nih.govplos.org G6PD is the rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway that supplies cells with NADPH, a key molecule for antioxidant defense. mdpi.com

In certain B-lineage lymphoid malignancies, such as multiple myeloma and mantle cell lymphoma, elevated G6PD expression has been identified as a key mechanism of resistance to 8-Aminoadenosine. nih.govplos.org Research has demonstrated that high G6PD expression is necessary to maintain this resistance; however, it is not sufficient on its own to cause resistance in previously sensitive cells. nih.govplos.org This was confirmed in studies where genetically silencing G6PD in resistant cancer cells restored their sensitivity to 8-Aminoadenosine. plos.org The activity of G6PD appears to directly antagonize the cytotoxicity of the compound, likely by providing the cell with the reductive power (via NADPH) to cope with the stress induced by the drug. nih.gov

Table 2: G6PD Expression and Sensitivity to 8-Aminoadenosine This interactive table details the correlation between G6PD expression levels and cellular sensitivity to 8-Aminoadenosine in different cancer cell lines.

| Cell Line Model | G6PD Expression Level | Sensitivity to 8-Aminoadenosine | Experimental Finding | Source(s) |

|---|---|---|---|---|

| MM.1S, Jeko | Low | Sensitive | These cells are susceptible to the cytotoxic effects of the compound. | plos.orgnih.gov |

| U266, Granta 519 | High | Resistant | These cells show resistance to the cytotoxic effects of the compound. | plos.orgnih.gov |

Heat Shock Proteins (e.g., HSP70) and ATP Binding Sites

8-Aminoadenosine and its derivatives have been identified as inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a critical role in protein folding and cellular stress responses. acs.orgacs.org These compounds function by targeting the N-terminal nucleotide-binding domain (NBD) of HSP70, competing with ATP for this site. acs.orgtandfonline.com

The addition of an amino group at the 8-position of the adenosine scaffold significantly boosts the compound's affinity for HSP70. acs.orgnih.gov For instance, 8-Aminoadenosine itself binds to HSP70 with a dissociation constant (KD) of 7.0 μM, a marked increase in affinity compared to unmodified adenosine. acs.org Further modifications, such as the development of the dibenzyl-8-aminoadenosine analogue VER-155008, have yielded even more potent inhibitors. tandfonline.com The interaction is so specific that fluorescently labeled 8-aminoadenosine analogs, like MABA-ADP, are routinely used as experimental probes to study the dynamics of nucleotide binding and release from HSP70. embopress.orgnih.gov

Table 3: Binding Affinity of 8-Aminoadenosine Derivatives to HSP70 This interactive table presents the binding affinities of 8-Aminoadenosine and a key derivative to HSP70 family proteins.

| Compound | Target Protein | Binding Affinity | Source(s) |

|---|---|---|---|

| 8-Aminoadenosine | HSP70 | KD = 7.0 µM | acs.orgnih.gov |

| VER-155008 | HSP72 | IC50 = 0.5 µM | tandfonline.com |

| VER-155008 | HSC70 / GRP78 | IC50 = 2.6 µM | tandfonline.com |

Cyclin-Dependent Kinases (CDK7, CDK9)

A primary mechanism through which 8-Aminoadenosine exerts its anticancer effects is by inhibiting transcription. nih.govnih.gov This effect is partly mediated by its interaction with key transcriptional regulators, specifically Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). nih.govaacrjournals.org These two kinases are responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, the central enzyme in mRNA synthesis. nih.gov Phosphorylation by CDK7 at the Serine-5 position of the CTD is crucial for transcription initiation, while subsequent phosphorylation by CDK9 at Serine-2 is required for productive elongation. nih.govaacrjournals.org

Treatment with 8-Aminoadenosine leads to a sharp decline in the phosphorylation of both Serine-5 and Serine-2 on the RNA polymerase II CTD. nih.govaacrjournals.org Researchers have proposed a dual mechanism for this inhibition:

The metabolite 8-amino-ATP acts as a direct competitive inhibitor, binding to the ATP-binding pocket of CDK7 and CDK9 and preventing them from phosphorylating their target. nih.govaacrjournals.org

Table 4: Interaction of 8-Aminoadenosine with Transcriptional Kinases This interactive table summarizes the inhibitory effect of 8-Aminoadenosine's metabolite on key cyclin-dependent kinases.

| Kinase | Target Site on RNA Polymerase II | Function in Transcription | Effect of 8-amino-ATP | Source(s) |

|---|---|---|---|---|

| CDK7 | C-Terminal Domain (Serine-5) | Initiation | Inhibition of Phosphorylation | nih.govaacrjournals.org |

Preclinical Efficacy Studies in Disease Models Molecular and Cellular Focus

Hematological Malignancies Research Models

Multiple Myeloma Cell Lines and Primary Cells

8-Aminoadenosine (B15950) has shown potent activity in preclinical studies involving multiple myeloma (MM) cell lines, inducing apoptosis in several of them. aacrjournals.orgnih.gov The cytotoxic effect of 8-aminoadenosine requires its phosphorylation to 8-amino-ATP, which is accompanied by a decrease in endogenous ATP levels. aacrjournals.orgnih.gov Research in MM cell lines, including those both sensitive and resistant to conventional chemotherapies, has established that 8-aminoadenosine is cytotoxic, with IC50 values ranging from 300 nmol/L to 3 μmol/L. aacrjournals.orgnih.gov The mechanism of this cytotoxicity is attributed to apoptosis, as evidenced by increased Annexin V binding, decreased mitochondrial membrane potential, and an increase in caspase activity. aacrjournals.orgnih.gov

A key molecular effect of 8-aminoadenosine in MM cells is the profound inhibition of both DNA and RNA synthesis. aacrjournals.orgnih.gov This is a unique characteristic compared to other nucleoside analogues that may only affect DNA synthesis. aacrjournals.org Furthermore, treatment with 8-aminoadenosine leads to a significant loss of phosphorylation in several crucial signaling proteins, including extracellular signal-regulated kinase 1/2 (Erk1/2), p38 mitogen-activated protein kinase (MAPK), and Akt kinase. aacrjournals.orgnih.gov This dephosphorylation of key pro-survival and apoptosis-regulating proteins is considered an important mechanistic step in 8-aminoadenosine-induced cell death. aacrjournals.org

The table below summarizes the key molecular and cellular effects of 8-aminoadenosine in multiple myeloma research models.

| Cell Line Type | Key Molecular/Cellular Findings |

| Glucocorticoid-sensitive (MM.1S) | Inhibition of DNA and RNA synthesis. aacrjournals.org |

| Glucocorticoid-resistant (MM.1R) | Inhibition of DNA and RNA synthesis, though may require slightly higher concentrations for cytotoxicity compared to sensitive cells. aacrjournals.org |

| RPMI-8226 (parental) | Affected by the cytotoxic abilities of 8-aminoadenosine. aacrjournals.org |

| MDR10V (multidrug-resistant) | Susceptible to the cytotoxic effects of 8-aminoadenosine. aacrjournals.org |

Mantle Cell Lymphoma Cell Lines and Primary Cells

In various mantle cell lymphoma (MCL) cell lines, 8-aminoadenosine has been shown to inhibit growth and promote cell death. ashpublications.org This is demonstrated by a reduction in thymidine (B127349) incorporation, loss of mitochondrial membrane potential, and cleavage of poly (ADP-ribose) polymerase (PARP). ashpublications.org The efficacy of 8-aminoadenosine in these cell lines is strongly associated with the intracellular accumulation of 8-amino-ATP and a corresponding depletion of endogenous ATP. ashpublications.org

At the molecular level, the formation of 8-amino-ATP is linked to the inhibition of both transcription and translation. ashpublications.org This is accompanied by a reduction in the phosphorylation of key signaling proteins within the Akt/mTOR and Erk pathways, including p-Akt, p-mTOR, p-Erk1/2, p-p38, p-S6, and p-4E-binding protein 1. ashpublications.orgresearchgate.net Notably, while 8-aminoadenosine impacts these signaling pathways in MCL cell lines and primary patient lymphoma cells, it does not appear to modulate the phosphorylation status of these pathways in normal lymphocytes. ashpublications.orgresearchgate.net

The following table outlines the observed effects of 8-aminoadenosine in different MCL cell lines.

| Cell Line | Key Molecular/Cellular Findings |

| Jeko | Decrease in p-p38 and p-Erk1/2 at 5 hours of incubation with 3μM 8-aminoadenosine. ashpublications.org |

| Mino | Decrease in p-p38 and p-Erk1/2 at 5 hours of incubation with 3μM 8-aminoadenosine. ashpublications.org |

| SP-53 | Decrease in p-p38 and p-Erk1/2 at 5 hours of incubation with 3μM 8-aminoadenosine. ashpublications.org |

| Granta 519 | Substantially reduced levels of p-p38 and p-Erk1/2 after 17 hours of incubation. ashpublications.org |

Chronic Myelogenous Leukemia (BCR-ABL Positive Cells) Research Models

The survival of chronic myelogenous leukemia (CML) cells is dependent on the BCR-ABL kinase, the activity of which relies on both the level of the BCR-ABL protein and the availability of ATP. nih.govnih.gov 8-aminoadenosine targets these dependencies through a multifaceted mechanism. Treatment with 8-aminoadenosine leads to a dose- and time-dependent increase in 8-amino-ATP, which is accompanied by a significant decline in the endogenous ATP pool. nih.gov

In parallel, 8-aminoadenosine inhibits RNA synthesis, resulting in the depletion of the BCR-ABL transcript. nih.govnih.gov This subsequently leads to a decrease in both BCR-ABL and ABL protein levels. nih.gov These molecular events are associated with the initiation of cell death, as indicated by PARP cleavage and decreased clonogenicity. nih.gov Furthermore, 8-aminoadenosine demonstrates a greater than additive interaction with the tyrosine kinase inhibitor imatinib, enhancing its growth-inhibitory effects in both imatinib-sensitive and -resistant cells. nih.govnih.gov

Key findings in CML research models are summarized in the table below.

| Cell Line | Key Molecular/Cellular Findings |

| K562 | Dose- and time-dependent increase in 8-amino-ATP with a >95% decline in endogenous ATP. nih.gov Inhibition of RNA synthesis leading to depletion of BCR-ABL transcript. nih.gov |

| KBM5 (imatinib-sensitive and -resistant) | Augmentation of imatinib's effect on growth inhibition. nih.gov |

Chronic Lymphocytic Leukemia Lymphocytes Research Models

In primary lymphocytes from patients with chronic lymphocytic leukemia (CLL), 8-aminoadenosine has been shown to induce cell death. nih.govaacrjournals.org In vitro incubation of CLL lymphocytes with 8-aminoadenosine results in the rapid accumulation of 8-amino-ATP, with a concurrent decline in endogenous ATP levels. nih.govaacrjournals.org

This accumulation of the analogue's triphosphate form is associated with a decrease in global RNA synthesis. nih.govaacrjournals.org This, in turn, leads to a decline in the transcripts of key survival factors for CLL cells, namely MCL-1, XIAP, and BCL-2. nih.govaacrjournals.org A corresponding decrease in the protein levels of Mcl-1 and XIAP has also been observed. nih.govaacrjournals.org These biochemical changes are accompanied by the induction of apoptosis. nih.govaacrjournals.org

The table below details the effects of 8-aminoadenosine on primary CLL lymphocytes.

| Cell Type | Key Molecular/Cellular Findings |

| Primary CLL Lymphocytes | Rapid accumulation of 8-amino-ATP (390-680 μmol/L) and >50% median decline in endogenous ATP by 4 hours. nih.govaacrjournals.org |

| Decrease in global RNA synthesis. nih.govaacrjournals.org | |

| Decline in MCL-1, XIAP, and BCL-2 transcripts. nih.govaacrjournals.org | |

| Parallel decrease in Mcl-1 and XIAP protein levels. nih.govaacrjournals.org | |

| Induction of apoptosis. nih.govaacrjournals.org |

Solid Tumor Research Models

Breast Cancer Cell Lines

8-Aminoadenosine has demonstrated cytotoxicity in various breast cancer cell lines, irrespective of their p53 or estrogen receptor (ER) status. nih.govaacrjournals.org It has been shown to be more cytotoxic than standard chemotherapeutic agents like gemcitabine (B846) and etoposide in several breast cancer cell lines. nih.govnih.gov A key aspect of its mechanism in breast cancer cells is that it does not appear to activate the p53 pathway. nih.govnih.gov Treatment with 8-aminoadenosine did not lead to an increase in the transcription of the p53 target gene p21 or an increase in the protein levels of p53 or p21. nih.gov

The mode of cell death induced by 8-aminoadenosine can differ between breast cancer cell lines. In MCF-7 cells, which express wild-type p53, 8-aminoadenosine induces apoptotic cell death that can be blocked by a pan-caspase inhibitor. nih.gov In contrast, in MDA-MB-231 cells, which are triple-negative and express mutant p53, 8-aminoadenosine causes cell detachment with limited evidence of apoptotic markers, and this cell death is not inhibited by caspase inhibitors. nih.gov This suggests that 8-aminoadenosine can induce cell death through different pathways depending on the cellular context, making it a potential therapeutic for chemotherapy-resistant triple-negative breast cancers. nih.gov

The following table summarizes the differential effects of 8-aminoadenosine on various breast cancer cell lines.

| Cell Line | p53 Status | Estrogen Receptor Status | Key Molecular/Cellular Findings |

| MCF-7 | Wild-type | Positive | Induces apoptotic death; cell death blocked by pan-caspase inhibitor Z-VAD. nih.gov |

| T47-D | Mutant | Positive | Highly sensitive to 8-aminoadenosine. aacrjournals.org |

| MDA-MB-468 | Mutant | Negative | Highly sensitive to 8-aminoadenosine. aacrjournals.org |

| MDA-MB-231 | Mutant | Negative (Triple-Negative) | Causes cell detachment with limited apoptotic markers; cell death not inhibited by Z-VAD. nih.gov |

Rat Hepatoma Cell Lines

The cytotoxic effects of 8-Aminoadenosine's parent compound, 8-amino-cyclic AMP, have been observed in a rat hepatoma cell line. aacrjournals.org The cytotoxicity of this family of compounds is believed to be mediated through its metabolite, 8-Aminoadenosine (8-NH2-Ado). aacrjournals.org For the cytotoxic effects to occur, 8-Aminoadenosine must be phosphorylated to its triphosphate form. This conversion is dependent on the enzyme adenosine (B11128) kinase. nih.gov A study involving a mouse leukemic cell line demonstrated that cells lacking adenosine kinase activity were resistant to the effects of 8-Aminoadenosine, highlighting the critical role of this phosphorylation step. nih.gov

Once phosphorylated, the resulting 8-NH2-ATP competes with endogenous ATP, leading to a significant decrease in intracellular ATP levels. nih.gov This accumulation of 8-NH2-ATP and the corresponding decline in ATP are dependent on both the concentration of 8-Aminoadenosine and the duration of exposure. nih.gov The disruption in energy metabolism is accompanied by a marked decrease in both RNA and DNA synthesis. nih.gov Ultimately, this cascade of molecular events leads to the induction of apoptosis, or programmed cell death. nih.gov The apoptotic mechanism is characterized by several key cellular changes, including an increase in Annexin V binding, a reduction in the mitochondrial membrane potential, and an increase in caspase activity. nih.gov

Table 1: Molecular Effects of 8-Aminoadenosine Metabolism in Cancer Cells

| Molecular Event | Consequence |

|---|---|

| Phosphorylation by Adenosine Kinase | Activation of 8-Aminoadenosine is required for cytotoxicity. nih.gov |

| Accumulation of 8-NH2-ATP | Leads to a parallel decline in endogenous ATP levels. nih.gov |

| Inhibition of Nucleic Acid Synthesis | A decrease in both RNA and DNA synthesis is observed. nih.gov |

Lung Carcinoma Cell Lines

In studies involving human lung adenocarcinoma A549 cells, 8-Aminoadenosine (8-NH2-Ado) has been shown to significantly enhance the efficacy of radiation therapy. nih.gov The purine (B94841) analogue acts as a radiosensitizing agent, increasing both reproductive cell death and apoptosis in A549 cells exposed to X-rays. nih.gov

The mechanism behind this enhanced cell killing involves multiple molecular pathways. The combination of 8-Aminoadenosine and X-irradiation leads to the downregulation of key anti-apoptotic proteins, specifically survivin and X-linked inhibitor of apoptosis protein (XIAP). nih.gov Furthermore, this combined treatment induces a reduction in the intracellular concentration of ATP, which is essential for the survival of the cancer cells. nih.gov

The investigation into the apoptotic pathways revealed the involvement of multiple caspase cascades. The use of peptide inhibitors for caspase-3, caspase-8, and caspase-9 suppressed the enhancement of radiation-induced apoptosis. nih.gov This suggests that 8-Aminoadenosine facilitates apoptosis through both the mitochondria-mediated (intrinsic) pathway and the death receptor-mediated (extrinsic) pathway. nih.gov These findings indicate the potential of 8-Aminoadenosine not only as a primary anti-tumor agent but also as an effective radiosensitizer for solid tumors like lung carcinoma. nih.gov

Table 2: Effects of 8-Aminoadenosine on Human Lung Adenocarcinoma A549 Cells with X-ray Treatment

| Finding | Molecular/Cellular Impact |

|---|---|

| Enhanced Cell Death | Significantly increased reproductive cell death and apoptosis in irradiated cells. nih.gov |

| Downregulation of Anti-Apoptotic Proteins | Reduced expression of survivin and XIAP. nih.gov |

| ATP Reduction | Decreased intracellular ATP concentration. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 8-Aminoadenosine |

| 8-amino-cyclic AMP |

| 8-NH2-ATP |

| Adenosine triphosphate (ATP) |

| Survivin |

Synthetic Strategies and Derivatization of 8 Aminoadenosine

General Synthetic Approaches for 8-Aminoadenosine (B15950)

The synthesis of 8-aminoadenosine and its derivatives often commences with a commercially available precursor, 8-bromoadenosine (B559644). acs.org A common and effective method involves the aromatic nucleophilic substitution of the bromine atom at the 8-position. This can be achieved by reacting 8-bromoadenosine with various amines to yield the corresponding 8-aminoadenosine derivatives. acs.org

Another synthetic route involves the use of 8-azidoadenosine (B559645) as an intermediate. For instance, 2',3',5'-tri-O-acetyl-8-bromoadenosine can be converted to the 8-azido compound, which is then reduced to 2',3',5'-tri-O-acetyl-8-aminoadenosine. jst.go.jp A noteworthy and convenient synthesis of 8-amino-2'-deoxyadenosine (B77079) has been reported where 8-azido-2'-deoxyadenosine (B140859) is unexpectedly and efficiently converted to the desired 8-amino derivative in high yields. researchgate.net This method provides a valuable pathway for preparing 8-aminoadenine derivatives necessary for oligonucleotide synthesis. researchgate.net

Furthermore, the Schiemann reaction has been explored for the synthesis of 8-fluoroadenosine (B1594251) from 8-aminoadenosine. jst.go.jp However, this reaction can lead to the cleavage of the nucleosidic linkage, resulting in the formation of 8-fluoroadenine and 8-oxyadenine. jst.go.jp To circumvent this, protecting the sugar moiety, as in 2',3',5'-tri-O-acetyl-8-aminoadenosine, allows for the successful synthesis of 2',3',5'-tri-O-acetyl-8-fluoroadenosine, which can then be deacetylated to yield 8-fluoroadenosine. jst.go.jp

Synthesis of 8-Aminoadenosine Derivatives (e.g., 5'-(aminoalkyl phosphates))

The synthesis of other derivatives often starts from 5'-amino-2',3'-O-isopropylidene-adenosine, a key intermediate that can be prepared in three steps from adenosine (B11128). scispace.comdoi.org This intermediate allows for the introduction of various functional groups at the 5'-amino position. For example, derivatives containing methyl carboxylate, methyl phosphonate, and phosphonoacetic moieties have been synthesized through nucleophilic displacement or coupling reactions. scispace.comdoi.org

Structure-Activity Relationship (SAR) Studies of Derivatives (e.g., for hCNT2 inhibition)

Structure-activity relationship (SAR) studies have been crucial in identifying potent inhibitors of human concentrative nucleoside transporter 2 (hCNT2) based on the 8-aminoadenosine scaffold. nih.govnih.govacs.org Initial screening of adenosine derivatives modified at various positions revealed that modifications at the 8-position were most promising. acs.orgnih.gov

Specifically, 8-(benzylamino)adenosine was identified as a moderate inhibitor of hCNT2. acs.orgnih.gov This discovery prompted further SAR studies on 8-substituted adenosines. It was found that the N-H moiety in the 8-substituent is essential for the inhibitory activity against hCNT2. nih.gov Further optimization led to the discovery of a more potent inhibitor with an IC50 value of 0.64 ± 0.19 μM. nih.govnih.govacs.orgresearchgate.netresearchgate.netmolaid.com These studies have provided significant insights into the structural requirements for potent hCNT2 inhibition by 8-aminoadenosine derivatives. nih.govnih.govacs.org

The following table summarizes the inhibitory activity of selected 8-aminoadenosine derivatives against hCNT2:

| Compound | Modification | IC50 (μM) |

| 12 | 8-(benzylamino)adenosine | 52 ± 3.8 |

| 48 | Optimized 8-aminoadenosine derivative | 0.64 ± 0.19 |

Data sourced from multiple studies. nih.govnih.govacs.orgresearchgate.netresearchgate.netmolaid.com

Development of Advanced Analogs (e.g., Dibenzyl-8-aminoadenosine Analogs)

The development of advanced analogs of 8-aminoadenosine has been driven by the search for inhibitors of specific cellular targets, such as heat shock protein 70 (Hsp70). A notable example is the dibenzyl-8-aminoadenosine analog, VER-155008, which was developed as a nucleotide mimetic to target the ATP binding site of Hsp70. tandfonline.comacs.orgnih.govnih.gov

The design and synthesis of these analogs were guided by the X-ray crystallographic structures of Hsp70 in complex with ATP analogs. tandfonline.com Structure-based design led to the creation of adenosine-derived inhibitors, with the dibenzyl-8-aminoadenosine analog showing promising results. tandfonline.com The crystal structure of VER-155008 complexed with the N-terminal domain of Hsc70 confirmed that the adenine (B156593) and ribose portions of the inhibitor occupy the same space as ATP, validating the design strategy. tandfonline.com

Oligonucleotide Synthesis Incorporating 8-Aminoadenine Derivatives

The incorporation of 8-aminoadenine derivatives into synthetic oligonucleotides has been explored to enhance their structural and functional properties, particularly for applications in forming stable DNA triple helices. nih.gov Theoretical calculations have suggested that replacing adenine with 8-aminoadenine can significantly stabilize triplex structures over duplexes. nih.gov

To achieve this, protected phosphoramidite (B1245037) derivatives of 8-amino-2'-deoxyadenosine are prepared for use in automated DNA synthesizers employing the phosphite-triester method. nih.gov The synthesis of oligonucleotides containing 8-aminoadenine has been shown to result in very stable triple helical structures, even at neutral pH, which is a significant advantage for potential biological applications. nih.gov The stabilizing effect is attributed to the formation of an additional Hoogsteen hydrogen bond. nih.gov

The synthesis of oligonucleotides containing photoreactive 8-azido-2'-deoxyadenosine has also been developed. researchgate.net This involves using a protected 8-bromo-2'-deoxyadenosine (B120125) phosphoramidite, followed by conversion to the azido (B1232118) derivative after oligonucleotide assembly. researchgate.net The presence of 8-aminopurines, including 8-aminoadenine, has been proven to be an excellent modification for stabilizing both parallel and antiparallel DNA triplexes. csic.es

Advanced Methodological Approaches in 8 Aminoadenosine Research

Cell-Based Assays

Cell-based assays are fundamental to understanding the biological activity of 8-Aminoadenosine (B15950). These in vitro techniques utilize cultured cell lines to investigate the compound's effects on cell proliferation, cell death, and the expression of key proteins.

Cell proliferation and viability assays are employed to determine the cytotoxic effects of 8-Aminoadenosine. The Sulforhodamine B (SRB) assay is one such method used to measure cell density based on the total protein content of fixed cells. apexbt.comnih.gov This technique relies on the ability of the SRB dye to bind to basic amino acids within cellular proteins. apexbt.comnih.gov The amount of bound dye is proportional to the cell mass, providing a proxy for cell number and viability. nih.gov

Research has utilized the SRB assay to quantify the growth-inhibitory effects of 8-Aminoadenosine. In studies involving various cancer cell lines, this assay helps determine the concentration of the compound required to inhibit cell growth by 50% (IC50). For instance, after a 48-hour incubation, the IC50 values for 8-Aminoadenosine were determined to be 1.5 µM in MM.1S multiple myeloma cells and 8.88 µM in U266 multiple myeloma cells. medchemexpress.commedchemexpress.com

Table 1: IC50 Values of 8-Aminoadenosine in Human Cancer Cell Lines Data derived from SRB assays following 48-hour treatment.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|

| MM.1S | Multiple Myeloma | 1.5 | medchemexpress.com, medchemexpress.com |

| U266 | Multiple Myeloma | 8.88 | medchemexpress.com, medchemexpress.com |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In 8-Aminoadenosine research, it is extensively used to quantify drug-induced cell death (apoptosis) and to determine the distribution of cells throughout the cell cycle.

Apoptosis can be detected by several flow cytometric methods. One approach is staining with a fluorescent DNA-binding dye like propidium (B1200493) iodide. aacrjournals.orgaacrjournals.org This allows for the identification of an apoptotic cell population with a fractional DNA content, known as the "sub-G1" peak. aacrjournals.org In MM.1S multiple myeloma cells treated with 10 µmol/L of 8-Aminoadenosine for 24 hours, the sub-G1 fraction increased to 66.1%, a significant rise compared to untreated controls. aacrjournals.org Another method measures the loss of mitochondrial membrane potential (Δψm) using dyes like DiOC6. nih.govresearchgate.net A decrease in fluorescence indicates mitochondrial disruption, an early event in apoptosis. aacrjournals.org

Flow cytometry is also used to analyze the effects of 8-Aminoadenosine on cell cycle progression. aacrjournals.orgresearchgate.net In mantle cell lymphoma (MCL) cell lines JeKo and Granta 519, treatment with 3µM 8-Aminoadenosine for up to 24 hours resulted in only minor changes to the cell cycle distribution, even while inducing cell death and inhibiting proliferation. nih.govresearchgate.net

Table 2: Effect of 10 µmol/L 8-Aminoadenosine on Cell Cycle Distribution in MM.1S Cells (24h)

| Cell Cycle Phase | Treatment Group | Percentage of Cells | Citation |

|---|---|---|---|

| Sub-G1 (Apoptotic) | Control | Not specified | aacrjournals.org |

| 8-Aminoadenosine | 66.1% | aacrjournals.org | |

| G0/G1 | 8-Aminoadenosine | Significant Decrease | aacrjournals.org |

| G2-M | 8-Aminoadenosine | Significant Decrease | aacrjournals.org |

Immunoblotting, or Western blotting, is a core technique used to detect specific proteins in a cell extract and to assess their post-translational modifications, such as phosphorylation. This method has been crucial in elucidating the mechanisms of action of 8-Aminoadenosine.

Studies have shown that 8-Aminoadenosine treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of caspases, which is a hallmark of apoptosis. aacrjournals.orgnih.govresearchgate.net In MM.1S cells, significant PARP cleavage is observed as early as 6 hours after treatment with 10 µmol/L 8-Aminoadenosine. aacrjournals.org

Furthermore, immunoblotting has revealed that 8-Aminoadenosine inhibits the phosphorylation of key proteins in critical cell survival and growth pathways. aacrjournals.orgnih.govresearchgate.net Treatment of MM.1S cells with 10 µmol/L 8-Aminoadenosine leads to a rapid loss of phosphorylation of proteins in the Akt and MAPK signaling pathways, including Akt, p38, and ERK1/2, without changing the total levels of these proteins. aacrjournals.org Similarly, in MCL cell lines, 8-Aminoadenosine was found to inhibit the phosphorylation of Akt and components of the mTOR pathway. nih.gov It also decreases the phosphorylation of the C-terminal domain of RNA polymerase II at Serine-2 and Serine-5, which is necessary for transcription initiation and elongation. nih.gov

To determine the effect of 8-Aminoadenosine on the synthesis of DNA and RNA, researchers use metabolic labeling assays. These assays measure the incorporation of radiolabeled nucleosides, such as [3H]thymidine for DNA synthesis and [3H]uridine for RNA synthesis, into newly synthesized nucleic acids. aacrjournals.org

Studies in multiple myeloma (MM) cell lines demonstrated that 8-Aminoadenosine is a potent inhibitor of both DNA and RNA synthesis. aacrjournals.org In both MM.1S and MM.1R cells, a 10 µmol/L concentration of 8-Aminoadenosine profoundly inhibited the incorporation of both [3H]thymidine and [3H]uridine. aacrjournals.org This dual inhibition of DNA and RNA synthesis is a distinct feature of 8-Aminoadenosine's mechanism. aacrjournals.org Similar inhibitory effects on RNA synthesis have been observed in chronic lymphocytic leukemia (CLL) cells. aacrjournals.org The inhibition of RNA synthesis is strongly correlated with the depletion of intracellular ATP pools caused by the compound. nih.gov

Table 3: Inhibition of Nucleic Acid Synthesis by 10 µmol/L 8-Aminoadenosine in MM.1S Cells

| Time (hours) | Inhibition of [3H]uridine Incorporation (RNA) | Inhibition of [3H]thymidine Incorporation (DNA) | Citation |

|---|---|---|---|

| 1 | ~40% | ~50% | aacrjournals.org |

| 2 | ~75% | ~80% | aacrjournals.org |

| 3 | ~85% | ~90% | aacrjournals.org |

| 4 | ~90% | ~95% | aacrjournals.org |

Biochemical and Biophysical Assays

These assays focus on the direct molecular interactions and metabolic consequences of 8-Aminoadenosine within the cell, particularly its conversion to an active form and its impact on cellular energy currency.

For 8-Aminoadenosine to exert its cytotoxic effects, it must be phosphorylated within the cell by adenosine (B11128) kinase to its active triphosphate form, 8-aminoadenosine triphosphate (8-NH2-ATP). medchemexpress.comaacrjournals.org High-Performance Liquid Chromatography (HPLC) is the standard method used to separate, identify, and quantify these intracellular nucleoside triphosphates. aacrjournals.orgnih.govnih.gov This technique allows researchers to measure the accumulation of 8-NH2-ATP and the simultaneous depletion of endogenous adenosine triphosphate (ATP). aacrjournals.orgnih.govnih.gov

In multiple myeloma (MM.1S) cells, incubation with 8-Aminoadenosine leads to a dose- and time-dependent increase in intracellular 8-NH2-ATP and a corresponding decrease in ATP. aacrjournals.orgnih.gov After a 4-hour incubation with 30 µmol/L of the drug, 8-NH2-ATP reached a concentration of nearly 6,000 µmol/L, while the endogenous ATP level dropped to 25% of the control value. aacrjournals.org Similar kinetics are observed in other cancer cell lines, such as K562 chronic myelogenous leukemia cells, where a 4-hour treatment with 30 μM 8-Aminoadenosine resulted in the depletion of over 95% of the ATP pool. nih.gov This profound disruption of cellular bioenergy is a key mechanism of 8-Aminoadenosine's action, contributing directly to the inhibition of transcription and subsequent cell death. nih.govnih.govaacrjournals.org

Table 4: Intracellular Nucleotide Concentrations in K562 Cells after 4-hour Incubation with 8-Aminoadenosine

| 8-Aminoadenosine Conc. (µM) | ATP (% of Control) | 8-NH2-ATP Conc. (µM) | Citation |

|---|---|---|---|

| 0.1 | ~100% | ~25 | nih.gov |

| 1 | ~75% | ~150 | nih.gov |

| 10 | ~15% | ~800 | nih.gov |

| 30 | <5% | ~1200 | nih.gov |

Caspase Activity Fluorometric Assays